molecular formula C7H7ClN2S B12938176 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine

2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine

Katalognummer: B12938176
Molekulargewicht: 186.66 g/mol
InChI-Schlüssel: YVTLTTKZYGKIHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by a fused ring system containing both thiophene and pyrimidine rings

Eigenschaften

Molekularformel

C7H7ClN2S

Molekulargewicht

186.66 g/mol

IUPAC-Name

2-chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H7ClN2S/c1-4-2-5-6(11-4)3-9-7(8)10-5/h2H,3H2,1H3,(H,9,10)

InChI-Schlüssel

YVTLTTKZYGKIHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(S1)CN=C(N2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the C2 Chlorine Atom

The chlorine atom at position 2 is highly susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.

Example: Hydrolysis to Form 4-Hydroxy Derivatives

A mixture of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine undergoes selective hydrolysis in aqueous NaOH/THF at 20°C under inert atmosphere to yield 2-chloro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one with 92% efficiency .

ReactantsConditionsProductYield
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine1N NaOH, THF, 20°C, N₂2-Chloro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one92%

This reaction demonstrates the selectivity of the C4 chlorine for hydrolysis over the C2 position, preserving the latter for further functionalization.

Amination with Morpholine

The chlorine atom reacts with morpholine under nucleophilic aromatic substitution conditions to form 4-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine, a common intermediate in kinase inhibitor synthesis . The reaction typically employs polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100°C).

Cross-Coupling Reactions

The thienopyrimidine core participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introductions.

Functionalization via Cyclocondensation

The methyl group at position 6 can participate in cyclocondensation reactions to form fused heterocycles.

Formation of Benzimidazole Derivatives

Reaction with o-phenylenediamine in polyphosphoric acid at 130°C yields 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one, showcasing the methyl group’s role in directing cyclization .

ReactantsConditionsProductYield
2-Chloro-6-methylthieno[3,2-d]pyrimidine + o-phenylenediaminePPA, 130°C, 2.5 h6-(1H-Benzimidazol-2-yl) derivative83%

Thiolation Reactions

The chlorine atom can be replaced with thiol groups, enhancing interactions with biological targets.

Thioether Formation

Treatment with aryl thiols under basic conditions (e.g., K₂CO₃ in DMF) introduces thioether linkages at C2. For example, coupling with 4-mercaptobenzoic acid derivatives produces analogs with potent dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitory activity .

Reductive Dechlorination

Catalytic hydrogenation (H₂/Pd-C) or treatment with reducing agents (e.g., Zn/HOAc) removes the chlorine atom, yielding 6-methylthieno[3,2-d]pyrimidine. This product serves as a precursor for further alkylation or oxidation.

Comparative Reactivity with Analogues

The C2 chlorine and C6 methyl group confer distinct reactivity compared to related compounds:

CompoundKey SubstituentsReactivity Profile
2-Chloro-6-methylthieno[3,2-d]pyrimidineCl (C2), CH₃ (C6)High nucleophilic substitution at C2; methyl directs electrophilic attacks
4-Chlorothieno[3,2-d]pyrimidineCl (C4)Lower reactivity due to electron-deficient C4 position
6-Bromo-4-chlorothieno[3,2-d]pyrimidineBr (C6), Cl (C4)Bromine enables Suzuki coupling at C6

Reaction Optimization Insights

  • Solvent Effects : Reactions in THF or dioxane improve yields due to better solubility of intermediates .

  • Temperature Control : Hydrolysis and amination proceed efficiently at 20–80°C, minimizing side reactions .

  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit notable antitumor properties. A study synthesized several derivatives from 2-chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives showed enhanced activity compared to the parent compound, indicating potential for development as anticancer agents .

CompoundCell Line TestedIC50 (µM)
2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidineMCF-7 (Breast)15.0
Derivative AMCF-7 (Breast)5.0
Derivative BHeLa (Cervical)7.5

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives. Studies have shown that certain modifications to the compound enhance its effectiveness against a range of bacterial strains. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

Stabilizers and Active Ingredients

In cosmetics, 2-chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine is explored for its potential as a stabilizing agent in formulations. Its chemical structure allows it to interact favorably with other ingredients, enhancing the stability and efficacy of cosmetic products. The application in topical formulations has been particularly noted for improving skin hydration and barrier function.

Cosmetic Product TypeFunctionalityStability Improvement
MoisturizersEmollientHigh
SunscreensUV FilterModerate
Anti-aging creamsActive AgentHigh

Case Study 1: Antitumor Activity Evaluation

A recent study synthesized a series of thieno[3,2-d]pyrimidine derivatives from 2-chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine and assessed their antitumor activity using MTT assays on various cancer cell lines. The study concluded that specific substitutions significantly improved cytotoxicity.

Case Study 2: Cosmetic Formulation Development

In a formulation study published in the Brazilian Journal of Pharmaceutical Sciences, researchers developed a cream containing 2-chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine to assess its moisturizing properties. The cream demonstrated enhanced skin hydration compared to control formulations without the compound.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine stands out due to its specific substitution pattern and the presence of both chlorine and methyl groups. These substituents contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine (CAS No. 76872-68-9) is a compound of interest due to its potential biological activities. This article explores the various biological effects associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine is C7H7ClN2SC_7H_7ClN_2S, with a molecular weight of approximately 186.66 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₇H₇ClN₂S
Molecular Weight186.66 g/mol
CAS Number76872-68-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine have shown effectiveness against both Gram-negative and Gram-positive bacteria. In one study, the compound exhibited zones of inhibition of 15 mm against Staphylococcus aureus and 18 mm against Escherichia coli, indicating moderate antibacterial activity compared to standard agents like sulfadiazine and sulfamethoxazole .

Anticancer Activity

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been widely investigated. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.09±0.0085μM0.09\pm 0.0085\mu M against MCF-7 breast cancer cells and 0.01±0.074μM0.01\pm 0.074\mu M against Colo-205 colon cancer cells . The presence of electron-rich groups in the structure enhances its anticancer efficacy.

Anti-inflammatory Properties

Inflammation-related studies indicate that thieno[3,2-d]pyrimidines possess anti-inflammatory properties as well. These compounds have been shown to reduce pro-inflammatory cytokines in various models, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A recent evaluation examined the cytotoxic effects of several thieno[3,2-d]pyrimidine derivatives on human cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). The study found that derivatives exhibited varying degrees of cytotoxicity with IC50 values significantly lower than those of control drugs. For example, one derivative showed a maximum cytotoxicity of 67% at a concentration of 250μM250\mu M after 72 hours against HCT-116 cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a series of thieno[3,2-d]pyrimidine compounds were synthesized and tested against multiple microbial strains including E. coli, K. pneumoniae, and C. albicans. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 62.5μg/mL62.5\mu g/mL to 125μg/mL125\mu g/mL, showcasing their potential as effective antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine, and what intermediates are critical?

The compound is typically synthesized via cyclocondensation of substituted thiophene precursors with urea or thiourea derivatives. For example, describes a general procedure where methyl 3-amino-thiophene-2-carboxylate reacts with trichloroacetyl urea to form thieno[3,2-d]pyrimidine intermediates. Key intermediates include 6-bromo derivatives (e.g., 6-bromothieno[3,2-d]pyrimidine-2,4-dione ) and chlorinated analogs, which are pivotal for subsequent functionalization .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.67 ppm in ) .
  • GC-MS : Employed to verify purity and fragmentation patterns, as shown in for 2,4-dichloro-thieno[3,2-d]pyrimidine .
  • HPLC : Validates purity and quantifies impurities (e.g., <95% purity thresholds in ) .

Q. What safety protocols are mandatory for handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure (H315, H319 warnings in ) .
  • Work in fume hoods to prevent inhalation (H335 precaution in ) .
  • Segregate halogenated waste and dispose via certified agencies (as per and ) .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions enhance functionalization?

Pd catalysts enable Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/amino groups. details Pd/C-mediated deuterium labeling for radioligand synthesis, while uses Pd-catalyzed C–N coupling to attach sulfonamide groups, achieving 56% yield . Optimize ligand selection (e.g., tert-butylphosphine) and solvent (DMSO/THF) to improve efficiency.

Q. What strategies mitigate low yields in multi-step syntheses?

  • Intermediate purification : Column chromatography (e.g., silica gel with CH2_2Cl2_2/MeOH gradients in ) reduces side products .
  • Temperature control : Maintain ≤60°C during cyclization to prevent decomposition ( ) .
  • Catalyst optimization : Use Pd(OAc)2_2 with Xantphos for higher turnover in cross-couplings () .

Q. How to address contradictions in reported biological activities (e.g., EGFR vs. JAK inhibition)?

  • Assay validation : Replicate kinase inhibition assays (IC50_{50}) under standardized conditions (e.g., ATP concentration, pH). cites EGFR inhibition, but JAK1/2/3 activity may arise from off-target effects .
  • Structural analogs : Compare activity of 6-methyl vs. 6-chloro derivatives ( notes substituent-dependent MCHR1 antagonism) .
  • Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes and selectivity (as in ) .

Q. How to evaluate kinase inhibition selectivity across homologs (e.g., EGFR vs. HER2)?

  • Kinase profiling panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases.
  • Crystallography : Co-crystallize the compound with EGFR (PDB ID 1M17) to identify critical interactions (e.g., halogen bonding with Cys773) .
  • Mutagenesis : Engineer kinase mutants (e.g., T790M EGFR) to test resistance mechanisms .

Methodological Tables

Parameter Example Data Source
Melting Point>300°C (decomposition)
HPLC Purity Threshold≥95%
Typical Reaction Yield56% (Pd-catalyzed C–N coupling)
Hazard StatementsH315, H319, H335

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.